7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14838383
InChI: InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35)
SMILES:
Molecular Formula: C28H28N4O4
Molecular Weight: 484.5 g/mol

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC14838383

Molecular Formula: C28H28N4O4

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C28H28N4O4
Molecular Weight 484.5 g/mol
IUPAC Name 7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35)
Standard InChI Key BNBNGYZDJKREQM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Introduction

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core structure, which is known for its diverse biological activities, including anticancer properties. This compound integrates various functional groups, such as a piperazine moiety and a methoxyphenyl group, contributing to its potential biological activity.

Synthesis Methods

The synthesis of 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key methods include nucleophilic substitutions and cyclization processes that form the quinazoline structure. The specific conditions and starting materials may vary, but these reactions are essential for creating the compound's unique structure.

Biological Activity and Potential Applications

Research suggests that this compound exhibits affinity towards certain protein targets involved in tumor growth regulation, indicating potential anticancer properties. The presence of the piperazine group enhances its pharmacological profile by potentially improving receptor binding and activity.

Potential ApplicationDescription
Anticancer ActivityPotential inhibition of tumor growth
Pharmacological EnhancementImproved receptor binding due to piperazine moiety
Drug DevelopmentPotential lead for targeting multiple therapeutic areas

Chemical Reactivity and Modifications

The compound can undergo various chemical reactions typical for quinazolines and piperazines. These reactions are foundational for further modifications and derivatization aimed at enhancing biological activity or altering pharmacokinetic properties.

Comparison with Similar Compounds

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is distinguished from similar compounds by its unique combination of a methoxyphenyl group and a phenethyl side chain. This distinction potentially enhances its pharmacological properties and selectivity towards specific biological targets.

CompoundStructure FeaturesBiological ActivityNotes
6-(4-methylpiperazinyl)quinazolin-4(3H)-oneQuinazoline core with piperazineAnticancerLacks methoxy substitution
2-(piperazin-1-yl)quinazolin-4(3H)-oneSimple piperazine attachmentAntimicrobialLess complex than target compound
8-hydroxyquinazolinone derivativesHydroxy group on quinazolineAntioxidantDifferent functional profile

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